4-(azepan-1-ylmethyl)-6-hydroxy-7-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(azepan-1-ylmethyl)-6-hydroxy-7-methyl-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of an azepane ring, a hydroxy group, and a methyl group attached to the chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ylmethyl)-6-hydroxy-7-methyl-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form 4-hydroxy-7-methyl-2H-chromen-2-one.
Introduction of the Azepane Ring: The azepane ring can be introduced by reacting the chromen-2-one derivative with azepane-1-carboxaldehyde under reductive amination conditions using a reducing agent like sodium borohydride.
Hydroxylation: The hydroxyl group can be introduced through selective hydroxylation of the chromen-2-one core using reagents like hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
4-(azepan-1-ylmethyl)-6-hydroxy-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of 4-(azepan-1-ylmethyl)-6-oxo-7-methyl-2H-chromen-2-one.
Reduction: Formation of dihydro derivatives of the chromen-2-one core.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylmethyl)-6-hydroxy-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the azepane ring play crucial roles in its binding to enzymes and receptors. The compound may inhibit enzyme activity by forming hydrogen bonds and hydrophobic interactions with the active site, leading to the modulation of biochemical pathways.
Comparison with Similar Compounds
4-(azepan-1-ylmethyl)-6-hydroxy-7-methyl-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:
4-hydroxy-2-quinolones: Known for their antimicrobial and anticancer activities.
Isoquinoline derivatives: Studied for their antimalarial and anticancer properties.
Pyrazolo[3,4-b]pyridines: Investigated for their biomedical applications, including enzyme inhibition and anticancer effects.
The uniqueness of this compound lies in the presence of the azepane ring, which imparts distinct chemical and biological properties compared to other chromen-2-one derivatives.
Biological Activity
4-(azepan-1-ylmethyl)-6-hydroxy-7-methyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties. The unique structure of this compound, characterized by the azepane ring and hydroxyl groups, plays a significant role in its interaction with biological targets.
Chemical Structure and Properties
The molecular formula for this compound is C17H21NO3, with a molecular weight of 287.35 g/mol. Its structure includes:
- Azepane Ring : A seven-membered saturated nitrogen-containing ring.
- Hydroxy Group : Contributes to its potential biological activity.
- Methyl Group : Enhances lipophilicity and may affect the compound's interaction with biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxyl group facilitates hydrogen bonding, while the azepane ring provides hydrophobic interactions, enhancing binding affinity to target sites.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor, particularly against acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.
Anticancer Properties
Studies have shown that chromen-2-one derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Breast Cancer | 30 | Apoptosis induction | |
Myocardial Cells | N/A | Cardioprotective effects |
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in conditions like arthritis and asthma.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of a related chromen derivative on breast cancer cells using the MTT assay. The results indicated a significant reduction in cell proliferation at concentrations as low as 30 µg/mL, highlighting the potential of these compounds in cancer therapy .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of chromen derivatives against oxidative stress-induced neuronal damage. The results showed that these compounds could mitigate oxidative damage and improve neuronal survival rates .
Properties
IUPAC Name |
4-(azepan-1-ylmethyl)-6-hydroxy-7-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12-8-16-14(10-15(12)19)13(9-17(20)21-16)11-18-6-4-2-3-5-7-18/h8-10,19H,2-7,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHSZSQQVFUASK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.